molecular formula C11H10F2N2OS B2465818 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine CAS No. 2199179-38-7

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine

Cat. No.: B2465818
CAS No.: 2199179-38-7
M. Wt: 256.27
InChI Key: DKCCBCWITMETHF-UHFFFAOYSA-N
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the difluorocyclobutyl group and the methoxy substituent on the thieno[3,2-d]pyrimidine ring contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines are known to be key structural fragments of antiviral agents , suggesting potential targets could be proteins or enzymes involved in viral replication.

Mode of Action

Thieno[3,2-d]pyrimidines are known to undergo a dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s structure and potentially its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine. Factors such as pH, temperature, and the presence of other compounds can affect the rate of the Dimroth rearrangement , which is a key process in the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanol, difluorocyclobutyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-10-9-8(1-2-17-9)14-6-15-10/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCBCWITMETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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